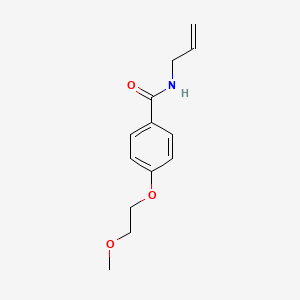

2-methylphenyl 4-(4-chlorophenoxy)butanoate

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to 2-methylphenyl 4-(4-chlorophenoxy)butanoate often involves complex chemical reactions, aiming to achieve specific structural features. For example, the synthesis of butyrate derivatives and 1,3-dioxane derivatives highlights the intricacy of creating compounds with precise molecular configurations through methods such as FTIR, NMR spectroscopy, and X-ray diffraction (Jebas et al., 2013). These techniques ensure the accurate determination of molecular structures, essential for understanding the compound's properties and potential applications.

Molecular Structure Analysis

The molecular structure of compounds related to 2-methylphenyl 4-(4-chlorophenoxy)butanoate is often characterized using advanced techniques such as single crystal X-ray diffraction, which provides detailed information on the crystal system and space group. For instance, compounds have been crystallized in various systems, demonstrating the diverse structural possibilities within this chemical family (Jebas et al., 2013). This analysis is pivotal for understanding the intermolecular interactions and stability of the compound.

Chemical Reactions and Properties

Chemical reactions involving 2-methylphenyl 4-(4-chlorophenoxy)butanoate derivatives can lead to the formation of various interesting products. For example, the reaction of 2-chloro-4-(methylthio)butanoic acid in the presence of nucleophiles like 4-chlorophenol and aniline can yield adducts indicative of intermediate formation, shedding light on the compound's reactivity and potential for forming diverse chemical structures (Jolivette et al., 1998).

Physical Properties Analysis

The physical properties of 2-methylphenyl 4-(4-chlorophenoxy)butanoate derivatives, such as melting points, boiling points, and solubility, are crucial for their practical application. These properties are influenced by the molecular structure and can be tailored through synthetic modifications. Research in this area focuses on optimizing these properties for specific uses, although specific studies on 2-methylphenyl 4-(4-chlorophenoxy)butanoate were not directly found in the provided references.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with other compounds, are essential for the application of 2-methylphenyl 4-(4-chlorophenoxy)butanoate derivatives. Studies often explore these aspects through experimental and theoretical approaches, such as DFT calculations and reactivity studies, to predict and understand the behavior of these compounds under different chemical conditions (Vanasundari et al., 2018).

Aplicaciones Científicas De Investigación

Analytical Chemistry Applications

- Determination of Chlorophenoxy Acid Herbicides : A study by Rosales-Conrado et al. (2002) presents a method for determining chlorophenoxy acid herbicides and their esters in soil, including compounds like 2-methylphenyl 4-(4-chlorophenoxy)butanoate. This method involves capillary high-performance liquid chromatography with ultraviolet detection and demonstrates the effectiveness of the methodology proposed for analyzing herbicides in both ester and acid forms in environmental samples Determination of chlorophenoxy acid herbicides and their esters in soil by capillary high performance liquid chromatography with ultraviolet detection, using large volume injection and temperature gradient.

Environmental Science Applications

- Sorption to Soil and Organic Matter : Werner et al. (2012) reviewed the sorption experiments of 2,4-D and other phenoxy herbicides, including 4-(4-chloro-2-methylphenoxy)butanoic acid, suggesting that soil organic matter and iron oxides are relevant sorbents for these herbicides. This insight is crucial for understanding the environmental fate and transport of these chemicals Sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals.

Material Science Applications

- Novel Copolymers : Research by Kharas et al. (2016) explored the synthesis and properties of novel copolymers, including those derived from phenoxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates, which have implications for developing new materials with specific characteristics for industrial applications Novel copolymers of styrene. 8. Phenoxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates.

Propiedades

IUPAC Name |

(2-methylphenyl) 4-(4-chlorophenoxy)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO3/c1-13-5-2-3-6-16(13)21-17(19)7-4-12-20-15-10-8-14(18)9-11-15/h2-3,5-6,8-11H,4,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCPUCCNBZINIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(=O)CCCOC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,8-dimethoxy-3,3-dimethyl-9-[4-(methylthio)phenyl]-3,4,9,10-tetrahydro-1(2H)-acridinone](/img/structure/B4615459.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4615467.png)

![1-[(3-chlorobenzyl)sulfonyl]-4-methylpiperazine](/img/structure/B4615473.png)

![N-isobutyl-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4615481.png)

![2-cyano-N-cycloheptyl-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4615485.png)

![2-chloro-N-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4615492.png)

![ethyl {5-[(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4615506.png)

![1-(3-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4615507.png)

![2-{[5-(4-bromo-5-ethyl-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4615513.png)

![1-{4-[(4-nitrophenyl)sulfonyl]-1,3-butadien-1-yl}piperidine](/img/structure/B4615534.png)

![isopropyl 5-(aminocarbonyl)-2-({N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4615564.png)